molecular formula C19H12ClNO B5503875 3-[5-(4-chlorophenyl)-2-furyl]-2-phenylacrylonitrile

3-[5-(4-chlorophenyl)-2-furyl]-2-phenylacrylonitrile

Cat. No.: B5503875
M. Wt: 305.8 g/mol
InChI Key: MEIGSSIPLMKNOL-FOWTUZBSSA-N
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Description

3-[5-(4-chlorophenyl)-2-furyl]-2-phenylacrylonitrile is a useful research compound. Its molecular formula is C19H12ClNO and its molecular weight is 305.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.0607417 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antitubercular Activity

Research has explored the synthesis and biological evaluation of derivatives related to 3-[5-(4-chlorophenyl)-2-furyl]-2-phenylacrylonitrile for antimicrobial properties. For instance, a series of linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of 2-furyl groups in these compounds was associated with enhanced antimicrobial efficacy (Reddy et al., 2010). Another study on N-Aryl-1,4-dihydropyridines containing the furan nucleus revealed promising antitubercular and antimicrobial activities, indicating the potential of these compounds in the development of new therapeutic agents (Rokad et al., 2009).

Catalysis and Synthetic Applications

The compound and its derivatives have been used as ligands in catalytic processes. For example, (2-Furyl)phenyl(2-pyridyl)phosphine, a related compound, demonstrated high activity in the alkoxycarbonylation of terminal alkynes, offering a new catalytic system that suggests the utility of furyl-containing compounds in catalysis (Scrivanti et al., 2001).

Optical and Electronic Properties

Studies on chalcone derivatives, including those related to this compound, have focused on their optical and electronic properties. These compounds exhibit promising linear optical, second, and third-order nonlinear optical properties, making them potential candidates for use in semiconductor devices. Their charge transport properties suggest they could function well as electron transport materials in organic semiconductor devices, with specific derivatives showing better NLO activities and thermal stability (Shkir et al., 2019).

Alzheimer's Disease Research

In the search for new therapeutic agents for Alzheimer's disease, multifunctional amides derived from compounds related to this compound have been synthesized. These compounds showed moderate enzyme inhibitory potentials and mild cytotoxicity, indicating their potential as leads in the development of treatments for neurodegenerative diseases (Hassan et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not well-defined . It is known to act in the central nervous system rather than directly on skeletal muscle .

Safety and Hazards

This compound is classified as Aquatic Acute 1 and Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

Properties

IUPAC Name

(Z)-3-[5-(4-chlorophenyl)furan-2-yl]-2-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClNO/c20-17-8-6-15(7-9-17)19-11-10-18(22-19)12-16(13-21)14-4-2-1-3-5-14/h1-12H/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIGSSIPLMKNOL-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.